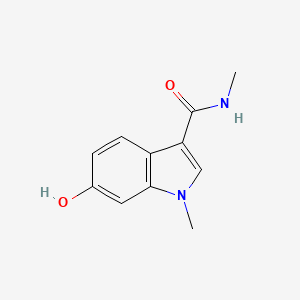
6-hydroxy-N,1-dimethylindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-N,1-dimethylindole-3-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N,1-dimethylindole-3-carboxamide typically involves the functionalization of the indole ring. One common method is the Larock heteroannulation, which uses palladium(II) acetate and potassium carbonate as catalysts . Another approach involves the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-hydroxy-N,1-dimethylindole-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using titanium(III) chloride solution.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Aqueous titanium(III) chloride solution.
Substitution: Various electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced indole derivatives, and substituted indole compounds .
Applications De Recherche Scientifique
6-hydroxy-N,1-dimethylindole-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other biologically active indole derivatives.
Biology: Investigated for its role in cell signaling and interaction with various biological receptors.
Medicine: Explored for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as a flavor and fragrance agent.
Mécanisme D'action
The mechanism of action of 6-hydroxy-N,1-dimethylindole-3-carboxamide involves its interaction with various enzymes and proteins. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity . This interaction is crucial for its biological effects, including antiviral and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide: Known for its antiviral activity.
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide: Another antiviral agent.
Uniqueness
6-hydroxy-N,1-dimethylindole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups enable diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
6-hydroxy-N,1-dimethylindole-3-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-12-11(15)9-6-13(2)10-5-7(14)3-4-8(9)10/h3-6,14H,1-2H3,(H,12,15) |
Clé InChI |
ALTIHNKZQMTOFA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CN(C2=C1C=CC(=C2)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
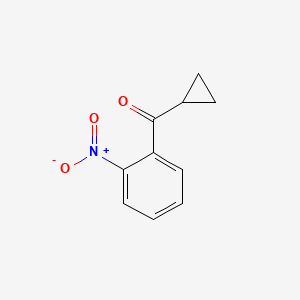
![2-((3-Chloropyrazin-2-yl)amino)-1-((3aS,4R,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)ethanone](/img/structure/B8605609.png)


![2-Pyridinamine, 6-[(aminooxy)methyl]-](/img/structure/B8605631.png)

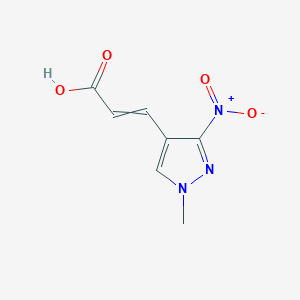
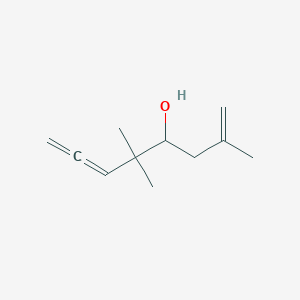
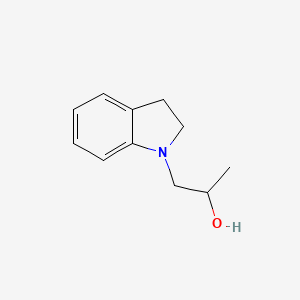

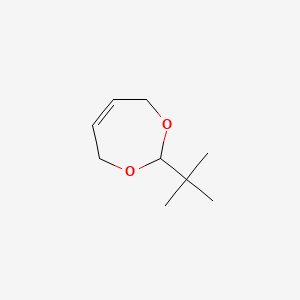

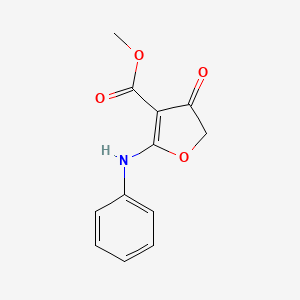
![2-ethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8605704.png)
